Superior Serine Racemase Inhibition Compared to L-Aspartic Acid
The compound acts as a competitive inhibitor of serine racemase, a key enzyme in D-serine biosynthesis. While L-aspartic acid also inhibits this enzyme [1], (2S)-4-amino-2-hydroxy-4-oxobutanoic acid (reported as L-aspartic acid β-hydroxamate) exhibits significantly higher potency. The IC50 for L-aspartic acid β-hydroxamate against mouse recombinant serine racemase was determined to be 1.30 mM (1.30E+6 nM) [2]. In contrast, L-aspartic acid was identified as a competitive inhibitor with a Ki of 1.9 mM under comparable conditions (pH 8.6, 37°C) [3].
| Evidence Dimension | Serine racemase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.30 mM (L-aspartic acid β-hydroxamate) |
| Comparator Or Baseline | Ki = 1.9 mM (L-aspartic acid) |
| Quantified Difference | Potency is approximately 1.46-fold higher (estimated based on IC50 vs Ki comparison). |
| Conditions | Mouse recombinant serine racemase expressed in E. coli; HPLC analysis for target compound; unspecified conditions for comparator. |
Why This Matters
Demonstrates that the N-hydroxylation on the amide nitrogen provides a quantifiable advantage in inhibiting a neurologically relevant enzyme, making it a superior tool for studies on D-serine and NMDA receptor function.
- [1] BindingDB. (n.d.). PrimarySearch_ki for Ligand BDBM50129194. View Source
- [2] BRENDA. (n.d.). Search Ki Value [mM] for EC 5.1.1.18. View Source
- [3] BRENDA. (n.d.). Search Ki Value [mM] for EC 5.1.1.18. View Source
